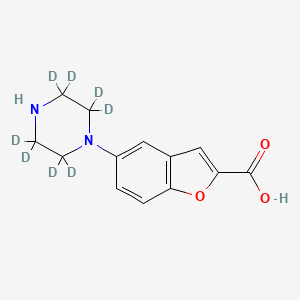

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8

CAS No.:

Cat. No.: VC16656968

Molecular Formula: C13H14N2O3

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O3 |

|---|---|

| Molecular Weight | 254.31 g/mol |

| IUPAC Name | 5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2 |

| Standard InChI Key | XSDYUFFJOJVGMF-SQUIKQQTSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H] |

| Canonical SMILES | C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The non-deuterated parent compound, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, has the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . Its deuterated counterpart, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8, retains the core structure but substitutes eight hydrogens with deuterium, increasing the molecular weight to 254.34 g/mol (calculated). The compound is identified by CAS numbers 183288-47-3 (non-deuterated) and EVT-12551116 (deuterated form) .

Structural Features

The molecule comprises a benzofuran ring substituted at the 5-position with a piperazine group and at the 2-position with a carboxylic acid. Key structural identifiers include:

Deuteration typically occurs at the piperazine ring’s hydrogen positions, altering vibrational frequencies and isotopic distribution without significantly affecting steric or electronic properties.

Table 1: Comparative Molecular Properties

| Property | Non-Deuterated Form | Deuterated Form (d8) |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ | C₁₃D₈H₆N₂O₃ |

| Molecular Weight | 246.26 g/mol | 254.34 g/mol |

| CAS Number | 183288-47-3 | EVT-12551116 |

| Melting Point | >209°C (dec.) | Not Reported |

Synthesis and Deuterium Incorporation

Synthesis of the Parent Compound

The non-deuterated form is synthesized via multi-step routes, often starting from benzofuran derivatives. Key steps include:

-

Friedel-Crafts Acylation: Introducing the carboxylic acid group at the 2-position.

-

Nucleophilic Substitution: Installing the piperazine moiety at the 5-position using piperazine under basic conditions .

Deuterium Labeling Strategies

Deuteration of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid is achieved through:

-

Isotopic Exchange: Treating the piperazine ring with deuterated solvents (e.g., D₂O) under catalytic conditions.

-

Deuterated Reagents: Using deuterium-labeled piperazine (C₄D₁₀N₂) during synthesis.

Challenges include maintaining regioselectivity and minimizing isotopic dilution. Advanced techniques like deuterium gas (D₂) catalysis or enzyme-mediated exchange may improve efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

The non-deuterated form is a pale brown solid with a melting point exceeding 209°C (decomposition) . It exhibits limited solubility in water but dissolves in acidic dimethyl sulfoxide (DMSO) . Deuteration slightly increases hydrophobicity, reducing aqueous solubility while enhancing lipid bilayer permeability—a critical factor in CNS drug development.

Table 2: Physical and Chemical Properties

| Property | Value (Non-Deuterated) | Deuterated Form Notes |

|---|---|---|

| Density | 1.315 g/cm³ | Slight increase expected |

| Storage Conditions | 2–8°C | Similar |

| Solubility | Acidic DMSO | Reduced aqueous solubility |

Spectroscopic Characteristics

-

NMR: Deuterium incorporation eliminates proton signals at labeled positions, simplifying metabolic pathway analysis.

-

Mass Spectrometry: The deuterated form shows a +8 mass shift in ESI-MS, aiding quantification in biological matrices.

Applications in Pharmaceutical Research

Role in Vilazodone Synthesis

As a key intermediate, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid undergoes amide coupling with 5-cyanoindole derivatives to form Vilazodone . The deuterated variant aids in:

-

Metabolic Studies: Tracking hepatic cytochrome P450 metabolism via isotopic labeling.

-

Bioavailability Optimization: Assessing deuterium’s impact on half-life and distribution.

Mechanistic Insights

Vilazodone’s dual mechanism—serotonin reuptake inhibition (SERT) and 5-HT1A partial agonism—relies on the piperazine moiety’s interaction with synaptic targets. Deuteration may attenuate first-pass metabolism, prolonging therapeutic effects.

| Supplier | Purity | Packaging |

|---|---|---|

| Jia Xing Isenchem Co., Ltd | >98% | 1g, 100mg |

| Nanjing Chemlin Chemical | >95% | 250mg, 1g |

| CymitQuimica | >97% | 100mg–1g |

Prices range from €112–363 per gram, reflecting synthesis complexity .

Research Gaps and Future Directions

While the non-deuterated form is well-characterized, data on 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 remains sparse. Priority areas include:

-

Isotope Effect Quantification: Impact on receptor binding and enzymatic degradation.

-

Synthetic Scalability: Optimizing deuteration for industrial production.

-

Toxicological Profiling: Assessing deuterium’s influence on metabolite toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume